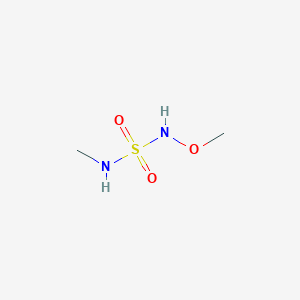
N-Methoxy-N'-methylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N’-methylsulfuric diamide: is an organic compound with the molecular formula C₂H₈N₂O₃S It is a diamide, which means it contains two amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of Amines: One common method involves the N-methylation of amines using dimethyl sulfoxide (DMSO) in the presence of formic acid.
One-Pot Synthesis: Another method involves the one-pot synthesis of N-methoxy-N-methyl amides from carboxylic acids using trichloroacetonitrile and triphenylphosphine.
Industrial Production Methods: Industrial production methods for N-Methoxy-N’-methylsulfuric diamide typically involve catalytic hydrogenative alkylation with formaldehyde at high pressure .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxy-N’-methylsulfuric diamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using various reducing agents, such as metal hydrides.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-Methoxy-N’-methylsulfuric diamide is used as a versatile intermediate in organic synthesis. It serves as an excellent acylating agent for organolithium or organomagnesium reagents .
Biology: In biological research, this compound is used to study the effects of diamides on various biological systems, particularly in the context of insecticide resistance .
Medicine: While specific medical applications are still under investigation, the compound’s unique properties make it a potential candidate for drug development.
Industry: In the industrial sector, N-Methoxy-N’-methylsulfuric diamide is used in the production of various chemicals and materials, including dyes and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methoxy-N’-methylsulfuric diamide involves its interaction with specific molecular targets. In the context of insecticides, diamides act on the ryanodine receptor, a calcium channel in muscle cells. This interaction leads to the release of stored calcium ions, causing muscle contraction, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: Similar in structure but with a benzene ring.
N-Methoxy-N-methylpropanamide: Similar but with a propanamide group.
Uniqueness: N-Methoxy-N’-methylsulfuric diamide is unique due to its sulfuric diamide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
112705-72-3 |
|---|---|
Molecular Formula |
C2H8N2O3S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
N-(methoxysulfamoyl)methanamine |
InChI |
InChI=1S/C2H8N2O3S/c1-3-8(5,6)4-7-2/h3-4H,1-2H3 |
InChI Key |
CEDVCLHJKYJMKI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

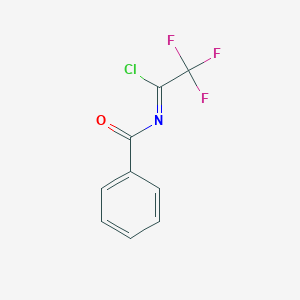
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
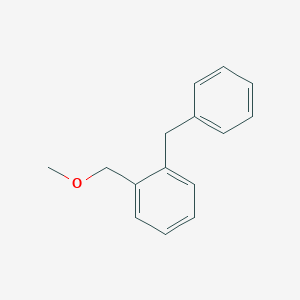

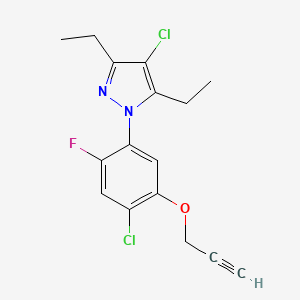
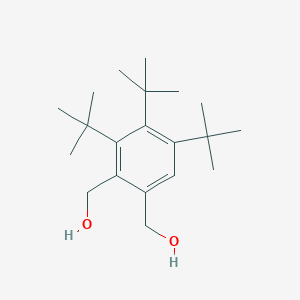
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)


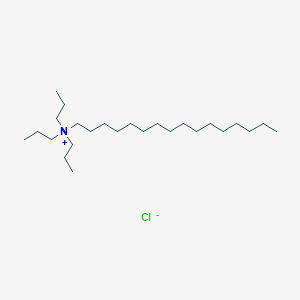
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
